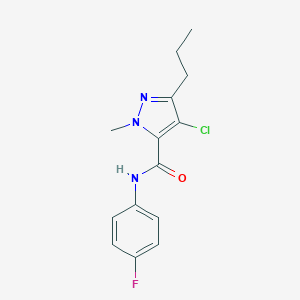
4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether is a chemical compound that has gained significant attention in the field of scientific research. This compound is widely used in various laboratory experiments due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether involves the inhibition of protein kinases. This compound binds to the ATP-binding site of protein kinases and prevents the transfer of phosphate groups to downstream targets. This leads to the inhibition of various cellular processes such as cell growth, proliferation, and survival.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether are dependent on the specific protein kinase that is inhibited. Inhibition of PI3K and mTOR has been shown to have anti-cancer effects, while inhibition of other kinases may have different effects. Additionally, this compound has been shown to have anti-inflammatory effects and may be useful in the treatment of various inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether in lab experiments include its potency and specificity for protein kinases. This compound is also readily available and relatively easy to synthesize. However, one of the limitations of using this compound is its potential toxicity and off-target effects. Careful consideration should be taken when using this compound in lab experiments.
Orientations Futures
There are several future directions for the use of 4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether in scientific research. One potential direction is the development of more potent and selective inhibitors of specific protein kinases. Additionally, this compound may be useful in the development of new therapies for various diseases such as cancer, inflammation, and cardiovascular diseases. Further research is needed to fully understand the potential of this compound in scientific research.
Méthodes De Synthèse
The synthesis of 4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether involves a multistep process. The first step involves the reaction between 4-chloro-3,5-dimethylphenol and 2-chloro-4,6-dimethylpyrimidine in the presence of a base such as potassium carbonate. The resulting product is then reacted with 3,5-dimethyl-1H-pyrazole-1-carboxylic acid to form the final product.
Applications De Recherche Scientifique
4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether has been extensively used in scientific research for various purposes. This compound is commonly used as a tool compound for the study of protein kinases. It has been shown to inhibit the activity of several protein kinases, including PI3K and mTOR, which are important targets for cancer therapy. Additionally, 4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether has been used in the study of various diseases such as diabetes, inflammation, and cardiovascular diseases.
Propriétés
Nom du produit |
4-chloro-3,5-dimethylphenyl 6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(methylsulfanyl)-4-pyrimidinyl ether |
|---|---|
Formule moléculaire |
C18H19ClN4OS |
Poids moléculaire |
374.9 g/mol |
Nom IUPAC |
4-(4-chloro-3,5-dimethylphenoxy)-6-(3,5-dimethylpyrazol-1-yl)-2-methylsulfanylpyrimidine |
InChI |
InChI=1S/C18H19ClN4OS/c1-10-6-14(7-11(2)17(10)19)24-16-9-15(20-18(21-16)25-5)23-13(4)8-12(3)22-23/h6-9H,1-5H3 |
Clé InChI |
QOXZRBRXOSNZKY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=CC(=N3)C)C)SC |
SMILES canonique |
CC1=CC(=CC(=C1Cl)C)OC2=NC(=NC(=C2)N3C(=CC(=N3)C)C)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![6-[(2,2-dimethyl-3H-1-benzofuran-7-yl)oxymethyl]-2-(2-methylphenyl)-[1,2,4]triazolo[5,1-b][1,3,4]thiadiazole](/img/structure/B287631.png)
![ethyl 5-methyl-1-[6-(4-methylphenoxy)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287632.png)
![4-chloro-5-methoxy-2-[6-(4-methylphenoxy)-4-pyrimidinyl]-3(2H)-pyridazinone](/img/structure/B287633.png)
![6-[(4-Fluorophenyl)methyl]-3-(4-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287638.png)

![6-(2-Fluorophenyl)-3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287642.png)
![6-(4-Methoxybenzyl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287645.png)
![6-Benzyl-3-(2-ethyl-5-methylpyrazol-3-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287647.png)
![6-(1-methyl-3-propyl-1H-pyrazol-5-yl)-3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287648.png)
![4-Chlorophenyl 1-methyl-1-(3-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)ethyl ether](/img/structure/B287651.png)
![methyl 5-amino-1-[6-(4-isopropylphenoxy)-2-(methylsulfanyl)-4-pyrimidinyl]-1H-pyrazole-4-carboxylate](/img/structure/B287653.png)
![Methyl 2-{[3-(4-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl}phenyl ether](/img/structure/B287654.png)
